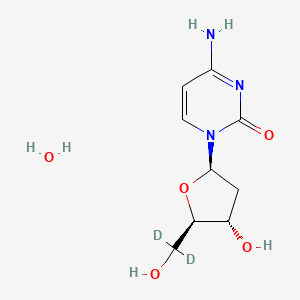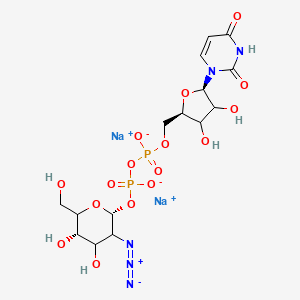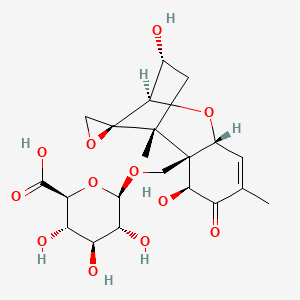
2-(2-Amino-5-bromobenzoyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-bromobenzoyl)-5-methylpyridine is an organic compound with the molecular formula C13H11BrN2O It is a derivative of pyridine and benzoyl, featuring an amino group and a bromine atom on the benzoyl ring, and a methyl group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzoic acid and 2-bromo-5-methylpyridine.
Condensation Reaction: The 2-amino-5-bromobenzoic acid is reacted with 2-bromo-5-methylpyridine in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-bromobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or reduced forms.
Coupling Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-bromobenzoyl)-5-methylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-5-bromobenzoyl)pyridine: Similar structure but lacks the methyl group on the pyridine ring.
2-Amino-5-bromopyridine: Lacks the benzoyl group, making it less complex.
5-Bromo-2-methylpyridine: Lacks the amino and benzoyl groups, making it structurally simpler.
Uniqueness
2-(2-Amino-5-bromobenzoyl)-5-methylpyridine is unique due to the presence of both the amino and bromine groups on the benzoyl ring and the methyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1798043-23-8 |
|---|---|
Fórmula molecular |
C13H11BrN2O |
Peso molecular |
291.148 |
Nombre IUPAC |
(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3 |
Clave InChI |
RDBQCIVBLOONNI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Sinónimos |
2-Amino-5-bromophenyl 3-Methyl-2-pyridyl Ketone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


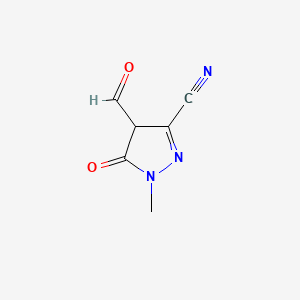
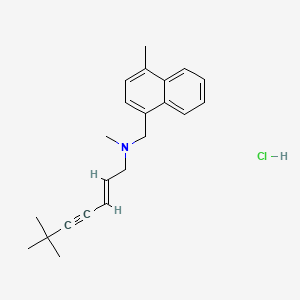

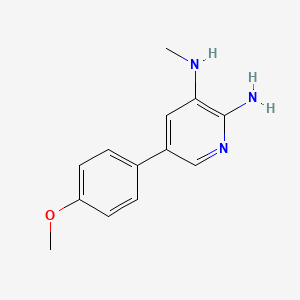

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
